molecular formula C16H10Cl2N2O2S2 B2618782 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-01-7

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2618782
CAS No.: 476627-01-7
M. Wt: 397.29
InChI Key: AAHYWNULUOWWQB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a thiazole ring and a thiophene ring. Thiazole and thiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The thiophene ring is then synthesized separately and chlorinated to introduce the dichloro substituents. Finally, the two rings are coupled together under specific reaction conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

    Thiazole-4-carboxamide: Known for its antimicrobial properties.

    Thiophene-2-carboxamide: Investigated for its anticancer activity.

    N-(4-phenylthiazol-2-yl)acetamide: Studied for its anti-inflammatory effects.

Uniqueness

What sets N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide apart is its unique combination of functional groups and ring systems, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S2/c1-8(21)13-12(9-5-3-2-4-6-9)19-16(24-13)20-15(22)10-7-11(17)23-14(10)18/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYWNULUOWWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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